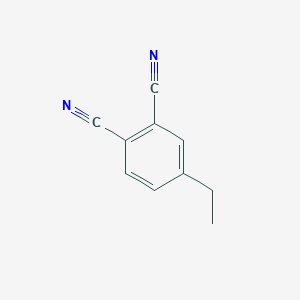

4-Ethylphthalonitrile

Description

Overview of Phthalonitrile (B49051) Derivatives in Contemporary Chemical Synthesis

Phthalonitriles are a class of organic compounds that serve as crucial precursors in the synthesis of phthalocyanines, which are large, aromatic macrocyclic compounds with a wide range of applications. ekb.egrsc.orgrsc.org These applications span various fields, including dyes and pigments, advanced materials, and medicine. rsc.orgconicet.gov.ar The versatility of phthalonitrile chemistry allows for the introduction of various substituents onto the phthalocyanine (B1677752) periphery, which in turn modulates their physical and chemical properties, such as solubility, aggregation behavior, and electronic characteristics. ekb.egrsc.org

The synthesis of phthalonitrile derivatives can be achieved through several methods, including nucleophilic aromatic substitution reactions. ekb.eg A common approach involves the reaction of a starting material like 4-nitrophthalonitrile (B195368) with a nucleophilic compound in the presence of a base such as potassium carbonate, typically in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). ekb.eg Another significant pathway is the self-condensation of phthalonitriles, often initiated by a strong nucleophile like a lithium alkoxide, to form the phthalocyanine macrocycle. rsc.org The reactivity of the phthalonitrile can be controlled to improve the efficiency of these syntheses. rsc.org

The strategic design and synthesis of novel phthalonitrile derivatives are paramount for developing new phthalocyanines with tailored properties for specific applications. ekb.egrsc.org For instance, the introduction of bulky substituents can enhance solubility in organic solvents, a crucial factor for many applications. conicet.gov.ar Furthermore, specific functional groups can be incorporated to impart desired functionalities, such as the ability to coordinate with metal ions or to possess specific photophysical properties. ekb.egrsc.org

Significance of 4-Ethylphthalonitrile as a Key Intermediate in Organic Chemistry

This compound is a significant intermediate in organic chemistry, primarily valued for its role as a precursor in the synthesis of tetra-substituted phthalocyanines. The ethyl group at the 4-position of the phthalonitrile ring influences the properties of the resulting phthalocyanine derivatives. For example, the presence of alkyl groups like ethyl can enhance the solubility of the final phthalocyanine product in organic solvents, which is a critical factor for their processing and application in various fields. cdnsciencepub.comyorku.ca

The synthesis of this compound itself can be achieved through methods such as the hydrogenation of a corresponding vinyl or ethynyl (B1212043) precursor. cdnsciencepub.comyorku.ca This highlights its position as a tailored building block within a multi-step synthetic strategy. Once obtained, this compound can undergo cyclotetramerization, a reaction where four molecules of the phthalonitrile condense to form the characteristic phthalocyanine macrocycle. rsc.orguts.edu.au This process is often carried out in the presence of a metal salt, leading to the formation of a metallophthalocyanine. uts.edu.au

The resulting tetra-ethyl-substituted phthalocyanines have been investigated for their potential in various applications. The ethyl substituents, by modifying the intermolecular interactions, can influence the material's properties, making these compounds subjects of interest in materials science research. rsc.org

Evolution of Research Perspectives on Ethyl-Substituted Phthalonitriles

Research on ethyl-substituted phthalonitriles has evolved from foundational synthetic explorations to more application-driven investigations. Initially, the focus was on establishing reliable synthetic routes to these compounds and their corresponding phthalocyanine derivatives. cdnsciencepub.comyorku.ca This included the development of methods for introducing the ethyl group onto the phthalonitrile core and optimizing the conditions for the subsequent macrocyclization reaction. rsc.orguts.edu.au

With the successful synthesis of ethyl-substituted phthalocyanines, research has increasingly shifted towards understanding how the ethyl groups influence the material's properties. For instance, studies have explored the impact of these substituents on the solubility and aggregation behavior of phthalocyanines. cdnsciencepub.comyorku.ca Enhanced solubility in common organic solvents is a significant advantage, as it facilitates purification, characterization, and processing for various applications. cdnsciencepub.comyorku.ca

More recent research has begun to explore the specific applications of materials derived from ethyl-substituted phthalonitriles. For example, their use in electronic devices and as photosensitizers in photodynamic therapy has been a subject of study. conicet.gov.arrsc.org The photophysical and photochemical properties of these compounds, such as their fluorescence and singlet oxygen generation, are of particular interest in these contexts. rsc.orgresearchgate.net This progression demonstrates a move towards designing and synthesizing ethyl-substituted phthalonitriles with specific functionalities tailored for advanced material and biomedical applications.

Scope and Objectives of Current Academic Inquiry into this compound Systems

Current academic inquiry into this compound systems is focused on several key areas. A primary objective is the development of more efficient and versatile synthetic methodologies for both this compound and its derivatives. cdnsciencepub.comyorku.carsc.org This includes exploring novel catalytic systems and reaction conditions to improve yields and expand the range of accessible structures.

A significant portion of current research is dedicated to the synthesis and characterization of novel phthalocyanines derived from this compound. rsc.orguts.edu.au Researchers are investigating the impact of the ethyl substituents on the photophysical and photochemical properties of these macrocycles. rsc.orgresearchgate.net This includes detailed studies on their absorption and emission spectra, fluorescence quantum yields, and lifetimes, which are crucial for applications in areas like photodynamic therapy and optical limiting. conicet.gov.arrsc.org

Furthermore, the aggregation behavior of ethyl-substituted phthalocyanines in different solvents and concentrations is a topic of active investigation. ekb.eg Understanding and controlling aggregation is critical as it significantly affects the material's properties and performance in various applications. The ultimate goal is to establish clear structure-property relationships that will guide the design of new materials with optimized performance for specific technological and biomedical applications. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

4-ethylbenzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-8-3-4-9(6-11)10(5-8)7-12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHVUMLZFIOVFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Ethylphthalonitrile

Established Synthetic Pathways for 4-Ethylphthalonitrile Elucidation

The formation of this compound has been well-documented through multi-step synthetic sequences, often involving catalytic reactions to introduce or modify the ethyl substituent.

Catalytic hydrogenation is a key step in several synthetic routes to this compound, typically used to reduce an unsaturated carbon-carbon bond to form the ethyl group. rsc.orgcdnsciencepub.comyorku.ca Heterogeneous catalysts, particularly palladium on a solid support like carbon (Pd/C), are commonly employed for this transformation. rsc.orgsigmaaldrich.comstanford.edu

One documented pathway involves the hydrogenation of 4-vinylphthalonitrile. rsc.org In this method, the vinyl group, which is introduced in a prior step, is saturated using hydrogen gas in the presence of a 10% palladium on carbon catalyst. The reaction is typically carried out in ethanol (B145695) at room temperature under a hydrogen atmosphere for several hours. rsc.org

Another established route utilizes the hydrogenation of 4-ethynylphthalonitrile (B8723728). cdnsciencepub.comyorku.ca This precursor is reduced to this compound, demonstrating the utility of catalytic hydrogenation to convert different types of unsaturated bonds into the desired ethyl group. cdnsciencepub.com The process effectively saturates the alkyne function to yield the corresponding alkane substituent.

Bromination: 4-methylphthalonitrile (B1223287) is treated with N-bromosuccinimide to yield 4-bromomethylphthalonitrile. rsc.org

Wittig Reaction: The resulting bromide is reacted with a phosphonium (B103445) ylide to form 4-vinylphthalonitrile. rsc.org

Hydrogenation: The final step is the catalytic hydrogenation of 4-vinylphthalonitrile to this compound using 10% Pd/C. rsc.org

| Precursor | Catalyst | Solvent | Conditions | Product | Reference |

| 4-Vinylphthalonitrile | 10% Palladium on carbon | Ethanol | Room temperature, H₂ atmosphere, 8 h | This compound | rsc.org |

| 4-Ethynylphthalonitrile | 10% Palladium on charcoal | Ethanol | Not specified | This compound | cdnsciencepub.com |

Palladium-catalyzed cross-coupling reactions are instrumental in creating the carbon-carbon bonds necessary for introducing the ethyl group's precursor onto the phthalonitrile (B49051) ring. organic-chemistry.org The Sonogashira coupling, which forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, is a notable example. gwdg.de

In the synthesis of this compound's precursor, 4-ethynylphthalonitrile, a palladium-catalyzed coupling reaction is employed. cdnsciencepub.comyorku.ca Specifically, 4-iodophthalonitrile (B1587499) is coupled with trimethylsilylethyne using a catalyst system comprising bis(triphenylphosphine)palladium (B8599230) dichloride and cuprous iodide. cdnsciencepub.com The trimethylsilyl (B98337) group is a protecting group for the terminal alkyne, which is later removed to yield 4-ethynylphthalonitrile. This ethynyl (B1212043) derivative is then hydrogenated to give this compound. cdnsciencepub.comyorku.ca

| Reactant 1 | Reactant 2 | Catalyst System | Product (Precursor) | Reference |

| 4-Iodophthalonitrile | Trimethylsilylethyne | PdCl₂(PPh₃)₂, CuI | 4-(Trimethylsilylethynyl)phthalonitrile | cdnsciencepub.com |

This strategy highlights the power of palladium catalysis to functionalize the phthalonitrile core, setting the stage for subsequent reduction to the final product.

Oxidative dimerization reactions, particularly of terminal alkynes, represent a key strategy for synthesizing larger molecules that can be subsequently converted into complex structures. In the context of this compound's chemistry, the precursor 4-ethynylphthalonitrile can undergo an oxidative coupling reaction. cdnsciencepub.comyorku.ca

Using conditions such as copper(II) acetate (B1210297) in a mixture of pyridine (B92270) and methanol, 4-ethynylphthalonitrile can be dimerized. cdnsciencepub.com However, a more direct approach involves the oxidative coupling of its silyl-protected precursor, 4-(trimethylsilylethynyl)phthalonitrile. This reaction directly yields 1,4-bis-(3,4-dicyanophenyl)-1,3-butadiyne. cdnsciencepub.com This butadiyne-bridged dimer can then be catalytically hydrogenated to produce 1,4-bis-(3,4-dicyanophenyl)butane, a precursor for bridged binuclear phthalocyanines. cdnsciencepub.comyorku.ca While this specific pathway does not yield monomeric this compound, it demonstrates a crucial reaction type for its direct precursor, showcasing the synthesis of dimeric structures from the same foundational chemistry.

Novel Synthetic Routes for this compound and Structural Analogues

While the multi-step syntheses involving catalytic hydrogenation and palladium-catalyzed coupling are well-established, they represent sophisticated and targeted approaches to obtaining this compound. Research into novel synthetic routes for phthalonitriles and their analogues is an ongoing field, often focusing on improving efficiency, yield, and functional group tolerance. researchgate.netgoogle.com For this compound specifically, the literature primarily details the established multi-step pathways rather than single-step novel syntheses. The development of new catalytic systems, for instance, using different metals or ligands for C-H activation or cross-coupling, could pave the way for more direct methods of ethyl group introduction onto the phthalonitrile scaffold in the future. organic-chemistry.org

Role as a Precursor in Macrocyclic Compound Synthesis

Phthalonitrile derivatives are fundamental building blocks for the synthesis of phthalocyanines, a class of large, aromatic macrocycles with significant applications in materials science and medicine. nih.govumich.edu The substituents on the phthalonitrile ring allow for the tuning of the resulting phthalocyanine's physical and chemical properties, such as solubility and electronic behavior. rsc.orgresearchgate.net

This compound serves as a precursor for the synthesis of tetra-substituted phthalocyanines. rsc.orgrsc.org In a typical synthesis, four molecules of the substituted phthalonitrile undergo a template-driven cyclotetramerization reaction in the presence of a metal salt in a high-boiling solvent. rsc.org

For example, this compound has been used to prepare tetra-ethyl-substituted copper(II) phthalocyanine (B1677752) (CuEtPc) and tetramethyl-substituted aluminum phthalocyanine. rsc.orgrsc.org In the synthesis of the aluminum phthalocyanine, this compound is refluxed with aluminum(III) chloride and ammonium (B1175870) chloride in 1-chloronaphthalene, leading to the formation of the macrocycle. rsc.org The presence of the ethyl groups on the periphery of the phthalocyanine ring enhances its solubility in organic solvents, which is crucial for its processing and application, for instance, as an anode buffer layer in organic light-emitting diodes (OLEDs). rsc.org

| Precursor | Metal Salt | Solvent | Product | Application | Reference |

| This compound | Not specified (in situ Cu formation) | Not specified | Tetra-n-ethyl-substituted copper(II) phthalocyanine | OLEDs | rsc.org |

| This compound | Aluminum(III) chloride | 1-Chloronaphthalene | Tetramethyl-substituted aluminum phthalocyanine | OLEDs | rsc.org |

Intermediate in Subphthalocyanine (B1262678) Synthesis

This compound is a critical precursor molecule in the synthesis of asymmetrically substituted subphthalocyanines (SubPcs). Subphthalocyanines are unique aromatic macrocycles consisting of three isoindoline (B1297411) units linked by nitrogen atoms, forming a cone-shaped structure around a central boron atom. beilstein-journals.org The presence of the ethyl group on the phthalonitrile precursor allows for the creation of SubPcs with tailored solubility and electronic properties.

The synthesis is typically achieved through a template-driven cyclotrimerization reaction. In this process, three molecules of this compound react in the presence of a boron trihalide, such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), in a high-boiling point solvent like 1-chloronaphthalene. nih.govd-nb.info The boron compound acts as a template, directing the three phthalonitrile units to form the 14-π electron SubPc core.

When this compound is reacted with other substituted phthalonitriles, a statistical mixture of all possible symmetrically and asymmetrically substituted subphthalocyanines can be formed. nih.gov These products can then be separated using chromatographic techniques. nih.gov The ability to incorporate specific substituents like the ethyl group is fundamental for fine-tuning the physical and photophysical properties of the resulting subphthalocyanine for applications in materials science and optoelectronics. beilstein-journals.orgd-nb.info While attempts to create certain complex alkyl-substituted subphthalocyanines have been met with challenges, the general methodology using precursors like this compound is well-established. gwdg.de

Table 1: Typical Reaction Components for Subphthalocyanine Synthesis from this compound

| Component Role | Example Compound/Condition | Purpose in Synthesis |

|---|---|---|

| Precursor | This compound | Provides the substituted isoindoline units for the macrocycle. |

| Template Reagent | Boron Trichloride (BCl₃) | Directs the cyclotrimerization to form the SubPc core. |

| Solvent | 1-Chloronaphthalene | High-boiling point medium to facilitate the reaction. |

| Product Type | 4-Ethyl-substituted Subphthalocyanine | The target functional macrocycle. |

Mechanistic Investigations of this compound Formation

The formation of this compound itself is a subject of mechanistic inquiry, aiming to understand the precise sequence of chemical transformations and the factors that govern reaction efficiency and selectivity.

The most prevalent industrial method for producing phthalonitriles is the vapor-phase catalytic ammoxidation of the corresponding o-xylenes. For this compound, the starting material would be 4-ethyl-o-xylene. The reaction pathway is complex and occurs on the surface of a heterogeneous catalyst, commonly based on vanadium and titanium oxides (e.g., V₂O₅/TiO₂).

Elucidating the reaction pathway involves identifying the sequence of steps and transient chemical species. numberanalytics.com While direct studies on this compound are not extensively published, the mechanism is understood by analogy with related ammoxidation reactions. The process is believed to follow a multi-step pathway involving oxidative transformations and reactions with ammonia (B1221849). rsc.org

The elucidation of such mechanisms relies on advanced analytical techniques. numberanalytics.com Methods like in situ spectroscopy (e.g., Infrared or Raman) can monitor the catalyst surface during the reaction, helping to identify transient intermediates. organic-chemistry.org By analyzing the reaction under various conditions and identifying byproducts, chemists can piece together the most probable sequence of events from reactant to final product. rsc.orgorganic-chemistry.org

Table 2: Proposed Reaction Pathway for Ammoxidation of 4-Ethyl-o-xylene

| Step | Description | Key Transformation |

|---|---|---|

| 1 | Reactant Adsorption | 4-Ethyl-o-xylene, ammonia, and oxygen adsorb onto the active sites of the catalyst surface. |

| 2 | Initial Oxidation | The methyl groups of the xylene are sequentially oxidized. This likely proceeds through benzyl (B1604629) alcohol and aldehyde intermediates. |

| 3 | Imine Formation | The intermediate aldehydes react with adsorbed ammonia to form imine species. |

| 4 | Dehydrogenation to Nitrile | The imines undergo further oxidative dehydrogenation to form the two nitrile (-CN) groups. |

| 5 | Product Desorption | The final product, this compound, desorbs from the catalyst surface, regenerating the active site. |

Kinetic studies are essential for understanding reaction rates and optimizing the synthesis of this compound for industrial-scale production. mdpi.com The primary goal of these studies is to develop a mathematical model (a rate equation) that describes how the rate of formation of the product depends on variables such as temperature, pressure, and reactant concentrations. researchgate.net

A typical kinetic investigation would involve a series of experiments in a laboratory-scale reactor where reaction conditions are systematically varied. researchgate.net By measuring the output, the reaction rate can be calculated. Plotting this data, for instance using an Arrhenius plot (log of the rate constant vs. inverse temperature), allows for the determination of key kinetic parameters like the activation energy (Ea), which represents the minimum energy required for the reaction to occur. mdpi.com This information is vital for designing efficient, safe, and economically viable chemical reactors. researchgate.net

Table 3: Parameters and Goals of Kinetic Studies for this compound Synthesis

| Experimental Parameter Varied | Kinetic Data Obtained | Purpose and Application |

|---|---|---|

| Temperature | Reaction Rate Constants (k) | To determine the Activation Energy (Ea) via the Arrhenius equation. |

| Partial Pressure of Reactants | Reaction Order for each reactant | To establish the rate law and understand how concentration affects the reaction speed. |

| Catalyst Loading / Flow Rate | Conversion Rate vs. Contact Time | To identify the rate-limiting step and ensure the absence of mass transfer limitations. |

Reactivity and Derivatization Strategies of 4 Ethylphthalonitrile

Nucleophilic Aromatic Substitution Reactions on the Phthalonitrile (B49051) Core

The phthalonitrile core is rendered electron-deficient by the strong electron-withdrawing nature of the two ortho-disposed cyanide (-CN) groups. This electronic characteristic makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a pathway generally inaccessible for simple, unactivated aryl halides. uomustansiriyah.edu.iqmasterorganicchemistry.com In this mechanism, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before a leaving group is expelled, restoring aromaticity. libretexts.org

The reactivity of the ring is significantly enhanced by the presence of activating groups, particularly those at positions ortho or para to a good leaving group. dalalinstitute.comncrdsip.com For phthalonitriles, the two nitrile groups activate the entire ring, but the presence of another leaving group, such as a halogen or a nitro group, on the ring creates a highly reactive substrate. For example, in 4-bromo-5-nitrophthalonitrile, the bromine atom is selectively substituted first in nucleophilic substitution reactions. researchgate.net Similarly, in tetrachlorophthalonitrile, substitution occurs regioselectively, with the first nucleophilic attack happening at the 4-position. researchgate.net

While 4-ethylphthalonitrile itself does not possess a typical leaving group on the aromatic ring, its electron-deficient nature suggests that under harsh conditions or with highly reactive nucleophiles, substitution could theoretically occur. More commonly, derivatives of this compound are created by first introducing a leaving group onto the ring through electrophilic substitution, which can then be displaced via an SNAr reaction. The presence of the nitrile groups stabilizes the negatively charged intermediate formed during the nucleophilic attack, making the reaction feasible. masterorganicchemistry.com

Transformations and Functionalization of the Cyanide Groups

The two cyanide groups of this compound are versatile functional handles that can undergo a variety of chemical transformations. These reactions provide pathways to a wide range of derivatives with different chemical and physical properties.

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions. libretexts.org Partial hydrolysis yields a carboxamide, while complete hydrolysis leads to the corresponding dicarboxylic acid, 4-ethylphthalic acid. This transformation is fundamental for converting the nitrile precursor into other important intermediates. researchgate.net

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile group. libretexts.org This reaction, followed by hydrolysis of the resulting imine intermediate, yields ketones. This allows for the introduction of new carbon-carbon bonds at the positions of the original nitrile groups.

Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This conversion to aminomethyl groups introduces basic sites into the molecule, drastically altering its properties and potential for further functionalization.

Conversion to Iminoinoindolines: In the presence of a base and an alcohol (like sodium methoxide (B1231860) in methanol), or with ammonia (B1221849), phthalonitriles react to form iminoisoindolenine derivatives. researchgate.net These intermediates are often formed in situ during the synthesis of phthalocyanines. researchgate.net

A summary of potential transformations of the cyanide groups is presented below.

| Reaction Type | Reagents | Product Functional Group |

| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Partial Hydrolysis | H₂O₂, OH⁻ | Carboxamide |

| Reduction | LiAlH₄ or H₂, catalyst | Primary Amine |

| Organometallic Addition | 1. RMgX or RLi2. H₃O⁺ | Ketone |

| Iminoinoindoline Formation | NH₃ or NaOR/ROH | Iminoinoindoline |

Ethyl Group Modifications and Side-Chain Engineering

The ethyl group at the 4-position offers another site for chemical modification, allowing for side-chain engineering to fine-tune the properties of the final products.

One key strategy involves the synthesis of this compound from precursors where the side chain is already functionalized or is an unsaturated analogue. For instance, this compound can be prepared via the catalytic hydrogenation of 4-ethynylphthalonitrile (B8723728) or 4-vinylphthalonitrile. cdnsciencepub.comrsc.org This approach allows for the incorporation of the ethyl group in the final step of the precursor synthesis.

A common reaction for alkyl-substituted aromatic compounds is free-radical halogenation at the benzylic position (the carbon atom attached to the aromatic ring). While direct bromination of the ethyl group on this compound is possible, a related synthesis demonstrates the principle effectively: 4-methylphthalonitrile (B1223287) can be brominated using N-bromosuccinimide (NBS) to yield 4-bromomethylphthalonitrile. rsc.org This brominated intermediate is highly reactive and can be used in subsequent nucleophilic substitution or elimination reactions to introduce a wide variety of functional groups.

| Precursor | Reaction | Product |

| 4-Ethynylphthalonitrile | Catalytic Hydrogenation (e.g., H₂/Pd) | This compound cdnsciencepub.com |

| 4-Methylphthalonitrile | Benzylic Bromination (NBS) | 4-Bromomethylphthalonitrile rsc.org |

Cyclotetramerization Reactions for Phthalocyanine (B1677752) Macrocycle Formation

The most significant reaction of this compound is its cyclotetramerization to form tetra-4-ethylphthalocyanine. This reaction involves the condensation of four molecules of the phthalonitrile precursor to create a large, highly conjugated macrocycle belonging to the phthalocyanine family. core.ac.uk Phthalocyanines are renowned for their intense color, high thermal stability, and unique electronic properties, making them valuable in applications ranging from pigments and dyes to chemical sensors and photodynamic therapy. nih.gov

The introduction of substituents like the ethyl group onto the periphery of the phthalocyanine macrocycle is crucial for improving its solubility in common organic solvents. researchgate.netcore.ac.uk Unsubstituted phthalocyanines are notoriously insoluble, which limits their processability and characterization. umich.edu The ethyl groups disrupt the strong π-π stacking between the macrocycles, enhancing solubility. core.ac.uk

The cyclotetramerization of a 4-substituted phthalonitrile like this compound results in a statistical mixture of four constitutional isomers, as the substituents can be arranged in different relative positions around the macrocycle. These isomers typically have C₄ₕ, D₂ₕ, C₂ᵥ, and Cₛ symmetry.

Templated Cyclotetramerization Approaches for Substituted Phthalocyanines

The cyclotetramerization reaction is most efficiently carried out in the presence of a metal salt, in a process known as templated cyclotetramerization. researchgate.netrsc.org The metal ion acts as a template, organizing the four phthalonitrile units around it and catalyzing the macrocycle formation. core.ac.uk This method directly yields a metallophthalocyanine, where the metal ion is coordinated in the central cavity of the macrocycle. core.ac.uk

A wide variety of metal salts can be used as templates, leading to the corresponding metal-containing phthalocyanines. The choice of metal significantly influences the electronic, magnetic, and catalytic properties of the resulting complex.

| Metal Template Source | Resulting Metal Phthalocyanine | References |

| Zinc Salts (e.g., Zn(OAc)₂) | Zinc Phthalocyanine | researchgate.netmdpi.comisuct.ru |

| Cobalt Salts (e.g., CoCl₂) | Cobalt Phthalocyanine | researchgate.netmdpi.com |

| Copper Salts (e.g., CuCl, Cu(OAc)₂) | Copper Phthalocyanine | cdnsciencepub.commdpi.com |

| Nickel Salts | Nickel Phthalocyanine | nih.govrsc.org |

| Magnesium Salts (e.g., Mg(OAc)₂) | Magnesium Phthalocyanine | isuct.ru |

| Aluminum Salts (e.g., AlCl₃) | Aluminum Phthalocyanine | isuct.ru |

| Titanium Salts (e.g., Ti(OⁱPr)₄) | Titanyl Phthalocyanine | nih.gov |

| Ruthenium Salts (e.g., RuCl₃·3H₂O) | Ruthenium Phthalocyanine | uts.edu.au |

Solvent and Additive Effects on Phthalocyanine Yield and Isomer Distribution

The efficiency and outcome of the cyclotetramerization reaction are highly dependent on the reaction conditions, particularly the choice of solvent and the use of additives. mdpi.com

Solvents: High-boiling point solvents are typically required to provide the thermal energy needed for the reaction. Common choices include pentanol, 2-(dimethylamino)ethanol (DMAE), anisole (B1667542), and glycerol (B35011). nih.govmdpi.com The solvent's polarity and coordinating ability can affect the solubility of the starting materials and intermediates, thereby influencing the reaction rate and yield. mdpi.comrsc.org For instance, studies on the synthesis of tetra-tert-butylphthalocyanines showed that yields varied significantly between solvents like DMAE and anisole/glycerol mixtures. mdpi.com

Additives: A strong, non-nucleophilic base is often added to facilitate the reaction. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a frequently used catalyst for this purpose. mdpi.comuts.edu.au The base assists in the formation of the reactive isoindoline (B1297411) intermediates. In some syntheses, urea (B33335) is added, which decomposes at high temperatures to generate ammonia, promoting the initial steps of the cyclization. nih.govisuct.ru The choice of base can also impact the sustainability and cost of the process; for example, potassium hydroxide (B78521) (KOH) has been explored as a cheaper and greener alternative to DBU. mdpi.com

The specific conditions can also influence the distribution of the resulting constitutional isomers, although separating these isomers remains a significant synthetic challenge.

| Solvent System | Base/Additive | Effect on Reaction | Reference |

| Pentanol | Metal Salt | Standard high-boiling alcohol for cyclotetramerization. | nih.gov |

| 2-(Dimethylamino)ethanol (DMAE) | DBU | Effective solvent/base system for templated synthesis. | mdpi.com |

| Anisole / Glycerol | DBU or KOH | Studied for improving sustainability; yields are dependent on the metal template. | mdpi.com |

| N,N-Dimethylformamide (DMF) | Potash | Used for nucleophilic substitution to create precursors. | isuct.ru |

| Chloroform / Tetrahydrofuran | - | Solvents can affect spectroscopic properties due to interactions (e.g., hydrogen bonding). | rsc.org |

Complexation with Metal Centers for Coordination Compound Formation

The formation of coordination compounds is a central aspect of the chemistry of this compound, primarily through the synthesis of metallophthalocyanines. As described in the templated cyclotetramerization (Section 3.4.1), the macrocycle is often formed directly around a central metal ion. journalirjpac.comajol.info

The resulting tetra-4-ethylphthalocyanine macrocycle is an outstanding tetradentate ligand. The four isoindole nitrogen atoms create a central cavity that can strongly chelate a wide range of metal ions. This complexation is generally very stable due to the macrocyclic effect. The properties of the final coordination compound are a synergistic combination of the phthalocyanine ligand and the central metal ion. jmchemsci.com For example, paramagnetic metals like copper(II) or cobalt(II) will impart magnetic properties to the complex, while diamagnetic metals like zinc(II) are often used for applications focusing on photophysical properties like fluorescence. nih.govnajah.edu

Furthermore, some metal complexes, particularly those of transition metals like ruthenium, can coordinate additional axial ligands perpendicular to the plane of the phthalocyanine ring. uts.edu.au This allows for the construction of even more complex, three-dimensional coordination structures.

Formation of Metallophthalocyanine Derivatives

This compound is a key precursor in the synthesis of peripherally substituted metallophthalocyanines (MPcs). The ethyl groups at the 4-position of the phthalonitrile units enhance the solubility of the resulting phthalocyanine complexes in organic solvents, a significant advantage over their unsubstituted counterparts. This improved solubility facilitates their purification, characterization, and processing for various applications. core.ac.uk

The primary method for synthesizing these derivatives is the template-assisted cyclotetramerization of this compound in the presence of a metal salt. This reaction is typically conducted at high temperatures in high-boiling point solvents such as dimethylformamide (DMF), quinoline, or n-pentanol. dergipark.org.trnih.gov The process involves the formation of four isoindole-like units that coordinate around a central metal ion, which acts as a template, to form the stable 18-π electron macrocycle. jchemrev.comwikipedia.org

A variety of metallophthalocyanines have been prepared from this compound. For instance, zinc(II) tetra-4-ethylphthalocyanine can be synthesized by reacting this compound with a zinc salt like zinc(II) acetate (B1210297). nih.gov Similarly, cobalt(II) and copper(II) tetra-4-ethylphthalocyanines are formed using their respective metal salts, such as cobalt(II) chloride or copper(II) chloride. dergipark.org.trrsc.org The choice of the central metal ion influences the electronic, photophysical, and electrochemical properties of the final phthalocyanine complex. dergipark.org.trresearchgate.net

The resulting metallophthalocyanine derivatives are characterized by intense electronic absorption spectra, notably the Q-band in the visible region, which is characteristic of the phthalocyanine macrocycle. researchgate.net The specific wavelength of this absorption is modulated by the central metal ion. researchgate.net

Table 1: Synthesis of Metallophthalocyanine Derivatives from this compound

| Central Metal | Precursors | Reaction Conditions | Resulting Compound | Key Findings |

| Zinc(II) | This compound, anhydrous Zn(CH₃COO)₂ | n-pentanol, DBU (catalyst), reflux | Zinc(II) tetra-4-ethylphthalocyanine | Exhibits enhanced solubility and characteristic photophysical properties. nih.gov |

| Cobalt(II) | This compound, CoCl₂ | High-boiling solvent, high temperature | Cobalt(II) tetra-4-ethylphthalocyanine | Investigated for its redox behavior and catalytic activity. dergipark.org.trrsc.org |

| Copper(II) | This compound, CuCl₂ | High-boiling solvent, high temperature | Copper(II) tetra-4-ethylphthalocyanine | Studied for its aggregation properties and potential in materials science. dergipark.org.trrsc.org |

Non-Phthalocyanine Coordination Complexes of this compound

Beyond its role as a building block for phthalocyanines, this compound can also function as a ligand in the formation of non-phthalocyanine coordination complexes. In these cases, the nitrogen atoms of the two nitrile groups can coordinate directly to a metal center. libretexts.orgvedantu.com This coordination behavior allows this compound to act as a bidentate ligand, forming chelate rings with the metal ion. fiveable.meallen.in

The formation of such complexes often depends on the reaction conditions, the nature of the metal ion, and the other ligands present in the coordination sphere. lumenlearning.com Transition metals, with their available d-orbitals, are particularly prone to forming these types of coordination compounds. vedantu.comumb.edu The interaction is a classic example of a Lewis acid-base reaction, where the nitrile groups of the this compound act as Lewis bases (electron-pair donors) and the metal ion acts as a Lewis acid (electron-pair acceptor). vedantu.comdacollege.org

These non-phthalocyanine complexes can be stable, isolable compounds and are of interest for studying the fundamental coordination chemistry of dinitrile ligands. The geometry of these complexes can vary, with tetrahedral and square planar arrangements being common for four-coordinate metals, and octahedral for six-coordinate metals. lumenlearning.commsu.edu The study of these complexes can also provide insights into the initial steps of the phthalocyanine formation, where the phthalonitrile units first coordinate to the metal template before the cyclization reaction occurs.

Table 2: Examples of Coordination Modes for Phthalonitrile-type Ligands

| Metal Ion | Ligand Type | Coordination Number | Potential Geometry | Significance |

| Palladium(II) | Bidentate | 4 | Square Planar | Model for catalytic intermediates. |

| Platinum(II) | Bidentate | 4 | Square Planar | Studied for structural and spectroscopic properties. lumenlearning.com |

| Copper(II) | Bidentate | 4 or 6 | Square Planar or Octahedral | Can be an intermediate in phthalocyanine synthesis. e3s-conferences.org |

| Ruthenium(II) | Bidentate | 6 | Octahedral | Explored for photophysical and electronic properties. |

Advanced Characterization Techniques for 4 Ethylphthalonitrile and Its Derivatives

Spectroscopic Analysis for Structural and Electronic Properties

Spectroscopic techniques are indispensable tools for elucidating the structural and electronic characteristics of 4-ethylphthalonitrile. By probing the interactions of the molecule with electromagnetic radiation, a wealth of information can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., 1H, 13C, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise molecular structure of organic compounds. One-dimensional (1D) techniques like ¹H and ¹³C NMR, along with two-dimensional (2D) experiments such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the chemical environment of each atom. researchgate.netceitec.czcolumbia.edu

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the aromatic protons and the protons of the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons).

¹³C NMR: This method reveals the number of different types of carbon atoms in the molecule. In the case of this compound, distinct signals would be observed for the aromatic carbons, the nitrile carbons, and the carbons of the ethyl group. mdpi.com

HMBC: This 2D technique shows correlations between protons and carbons that are separated by two or three bonds. ceitec.czcolumbia.edublogspot.com This is particularly useful for assigning quaternary carbons (carbons with no attached protons) and for confirming the connectivity of the ethyl group to the phthalonitrile (B49051) ring. blogspot.com HMBC spectra can be more sensitive than direct ¹³C detection, making it a valuable alternative when sample quantities are limited. columbia.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on general principles of NMR spectroscopy. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (¹H to ¹³C) |

|---|---|---|---|

| -CH₂- | ~2.8 (quartet) | ~25-30 | Aromatic C's, -CH₃ |

| -CH₃ | ~1.3 (triplet) | ~10-15 | -CH₂- |

| Aromatic CH | ~7.5-7.9 (multiplets) | ~120-140 | Other Aromatic C's, -CH₂-, CN |

| Aromatic C-CN | - | ~110-120 | Aromatic CH |

| Aromatic C-Ethyl | - | ~145-150 | Aromatic CH, -CH₂- |

| CN | - | ~115-120 | Aromatic CH |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. savemyexams.comfiveable.me The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. vscht.cz

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C≡N stretch: A strong, sharp absorption band in the region of 2220-2260 cm⁻¹. This is a key indicator of the nitrile functional group.

Aromatic C-H stretch: Absorption bands typically appear above 3000 cm⁻¹. vscht.czlibretexts.org

Aliphatic C-H stretch: Absorption bands for the ethyl group would be observed just below 3000 cm⁻¹. libretexts.org

C=C stretch (aromatic): These absorptions usually appear in the 1400-1600 cm⁻¹ region. vscht.czlibretexts.org

The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) provides a distinctive signature for the molecule. savemyexams.comvscht.cz

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Nitrile (C≡N) | 2220 - 2260 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.ukuzh.chuni-muenchen.de The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uktanta.edu.eguou.ac.in The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the conjugated π-system. tanta.edu.eguou.ac.in

In this compound, the aromatic ring and the nitrile groups constitute a chromophore, the part of the molecule responsible for light absorption. tanta.edu.eguou.ac.in The expected electronic transitions would be of the π → π* type, which are typically observed in the UV region for aromatic compounds. shu.ac.uk The presence of the ethyl group may cause a slight shift in the absorption maximum compared to unsubstituted phthalonitrile.

Mass Spectrometry (MS, LCMS-MS, MALDI-TOF-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. semanticscholar.org In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). semanticscholar.org

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. libretexts.org Common fragmentation pathways might involve the loss of the ethyl group or cleavage of the aromatic ring. msu.edu Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used to analyze complex mixtures, while Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is suitable for analyzing larger molecules and can be used for derivatives of this compound. pg.edu.pl

Electron Paramagnetic Resonance (EPR) Spectroscopy for Redox State Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as radicals and certain transition metal ions. nih.govconicet.gov.arethz.ch While this compound itself is not paramagnetic, EPR can be a crucial tool for studying its redox chemistry. For instance, if this compound is reduced to form a radical anion or oxidized to form a radical cation, these species would be EPR active. conicet.gov.ar The EPR spectrum can provide information about the electronic structure and environment of the unpaired electron, offering insights into the redox state of the molecule. nih.govmdpi.com The technique is highly sensitive, capable of detecting very low concentrations of paramagnetic species. conicet.gov.arethz.ch

Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction (XRD) is the primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgiastate.edu By analyzing the diffraction pattern produced when X-rays are scattered by the crystal lattice, it is possible to determine the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal. wikipedia.orgdrawellanalytical.comlibretexts.org This provides an unambiguous determination of the molecular structure, including bond lengths and angles. wikipedia.org For this compound, a single-crystal XRD analysis would provide the definitive solid-state structure. If a suitable single crystal cannot be obtained, powder X-ray diffraction (PXRD) can be used to analyze a microcrystalline sample, providing information about the crystal system and phase purity. iastate.edulibretexts.org

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

The technique can be applied in two primary modes:

Single-Crystal XRD: This method provides the most detailed and precise structural information. uhu-ciqso.esufs.ac.za It requires a single, high-quality crystal of the compound, ideally at least 0.02 mm in size. uhu-ciqso.es The analysis yields the exact spatial coordinates of every atom in the molecule, allowing for unambiguous structure elucidation. uol.de

Powder X-ray Diffraction (PXRD): This technique is used when large single crystals are not available. uol.deiastate.edu The sample consists of a fine powder containing numerous small, randomly oriented crystallites. ufs.ac.zalibretexts.org The resulting diffraction pattern appears as a series of concentric rings, which are recorded as a 1D plot of intensity versus diffraction angle (2θ). ufs.ac.za While providing less detail than single-crystal XRD, PXRD is invaluable for phase identification, determining sample purity, and analyzing the structure of microcrystalline materials. forcetechnology.comiastate.edu

Table 1: Example of Crystallographic Data Obtained from Single-Crystal XRD Analysis This table presents hypothetical data for illustrative purposes, as specific data for this compound was not found in the searched sources.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C10H8N2 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 6.0 Å, c = 15.0 Å |

| α = 90°, β = 95°, γ = 90° | |

| Volume | 758 ų |

| Z (Molecules per cell) | 4 |

Electrochemical Characterization Methods for Redox Behavior

Electrochemical methods are crucial for studying the electron transfer properties (redox behavior) of molecules. This is particularly relevant for derivatives of this compound, such as metallophthalocyanines, which are known for their rich electrochemistry.

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are the most common electroanalytical techniques for investigating redox-active species. nih.govnih.govhit.edu.cn

Cyclic Voltammetry (CV): In CV, the potential applied to an electrode is swept linearly from a starting potential to a vertex potential and then back again, while the resulting current is measured. hit.edu.cn The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials (oxidation and reduction potentials) and the stability of the redox species. hit.edu.cnnih.gov The process can reveal whether an electron transfer is reversible or irreversible. frontiersin.org

Square Wave Voltammetry (SWV): SWV is a pulse voltammetry technique that offers higher sensitivity and better resolution than CV, making it ideal for analyzing species at low concentrations. rsc.orgnih.gov The potential waveform is a square wave superimposed on a staircase ramp. rsc.org Current is sampled at the end of both the forward and reverse pulses, and the difference between these currents is plotted against the base potential. rsc.org This method effectively minimizes background charging currents, enhancing the signal for the faradaic current associated with the redox reaction. nih.gov

For phthalonitrile derivatives like phthalocyanines, these techniques are used to study the electron transfer processes occurring at both the central metal ion and the macrocyclic ring. nih.govnih.gov For example, studies on substituted phthalocyanines show that the introduction of different functional groups can shift the redox potentials, indicating a change in the stability of the highest occupied molecular orbital (HOMO). nih.gov

Table 2: Example Redox Potentials for a Substituted Metallophthalocyanine Derivative This table presents representative data from literature on related compounds to illustrate the type of information obtained from CV/SWV analysis.

| Process | Potential (V vs. Ag/AgCl) | Method |

|---|---|---|

| First Ring Oxidation | +0.85 | CV |

| First Ring Reduction | -0.75 | CV |

| Metal-centered Reduction (II/I) | -0.40 | SWV |

Source: Data modeled on findings for related phthalocyanine (B1677752) compounds. nih.govnih.gov

Microscopic and Imaging Techniques for Morphological Analysis

Microscopy techniques are essential for visualizing the structure of materials at the micro- and nanoscale. For polymers and composites derived from this compound, understanding the morphology is key to explaining their mechanical and physical properties.

SEM and TEM are two powerful electron microscopy techniques that provide high-resolution images of a material's structure. expresspolymlett.com

Scanning Electron Microscopy (SEM): SEM scans a focused beam of electrons over a sample's surface to create an image. expresspolymlett.com The signals detected are typically secondary or backscattered electrons, which provide detailed information about the surface topography and composition. hit.edu.cnexpresspolymlett.com SEM is widely used to examine the fracture surfaces of composites, the dispersion of fillers in a polymer matrix, and the surface morphology of cured resins. expresspolymlett.comresearchgate.net

Transmission Electron Microscopy (TEM): In TEM, a broad beam of electrons is transmitted through an ultrathin sample (typically less than 100 nm thick). rsc.orgrsc.org The interaction of the electrons with the sample creates a projection image that reveals the internal structure, such as the arrangement of polymer chains, crystalline domains, and nanoparticles. rsc.orgrsc.org TEM offers significantly higher resolution than SEM, capable of visualizing features down to the atomic scale. rsc.org

In the context of phthalonitrile-based materials, SEM can be used to observe microphase separation in polymer blends or the morphology of char layers after ablation tests. hit.edu.cnexpresspolymlett.com TEM can be used to visualize the nanostructure of cross-linked polymers or the dispersion of nanoparticles within a phthalonitrile matrix. rsc.org

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides three-dimensional images of a sample's surface with nanoscale resolution. mdpi.comkpi.ua It operates by scanning a sharp tip, attached to a flexible cantilever, across the surface. kpi.ua By measuring the deflection of the cantilever, a detailed topographical map can be generated. mdpi.com

A key advantage of AFM is its ability to image both conductive and non-conductive samples in various environments. kpi.ua Beyond imaging, AFM can probe local mechanical properties. In "tapping mode" or "force modulation mode," the phase shift between the cantilever's oscillation and the driving signal can qualitatively map variations in surface properties like adhesion and elasticity. mdpi.com By pressing the tip into the surface and recording the force-distance curve, quantitative mechanical data such as Young's modulus can be extracted. mdpi.com

For polymers derived from this compound, AFM is particularly useful for characterizing phase separation in blends and the surface roughness of cured resins. mdpi.comresearchgate.net For instance, AFM phase images have been used to confirm the absence of large-scale phase separation in epoxy/phthalonitrile blends, suggesting good miscibility at the nanoscale. mdpi.comresearchgate.net

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques where a physical property of a material is measured as a function of temperature while it is subjected to a controlled temperature program. beilstein-journals.org These methods are fundamental for characterizing the high-performance phthalonitrile polymers derived from monomers like this compound, which are renowned for their exceptional thermal and oxidative stability. mdpi.comkpi.ua

The most common techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. fiveable.menetzsch.com It is used to determine a material's thermal stability, its decomposition temperature, and the composition of multi-component systems. fiveable.mecjps.org For phthalonitrile resins, TGA is critical for quantifying their stability, often showing decomposition temperatures well above 400°C and high char yields at elevated temperatures, which correlates to excellent fire resistance. mdpi.comnih.gov The temperature at which 5% or 10% mass loss occurs (Td5 or Td10) is a common metric for comparing the thermal stability of different polymers. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. cjps.orgrsc.org It is used to detect thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization (Tc) and curing exotherms. kpi.uarsc.org For phthalonitrile monomers, DSC can identify the melting point and the onset and peak temperatures of the polymerization (curing) reaction, defining the material's processing window. rsc.org For the cured polymer, DSC is used to determine the Tg, which indicates the upper service temperature of the material. mdpi.com

Table 3: Typical Thermal Properties of Phthalonitrile-Based Resins from TGA and DSC This table presents a range of typical values found in the literature for various high-performance phthalonitrile resin systems.

| Property | Typical Value Range | Technique | Significance |

|---|---|---|---|

| Melting Point (Tm) of Monomer | 90 - 250 °C | DSC | Indicates start of processing window |

| Curing Exotherm Peak | 260 - 350 °C | DSC | Indicates temperature of maximum polymerization rate |

| Glass Transition Temp. (Tg) of Polymer | > 400 °C | DSC, DMA | Defines the upper service temperature of the polymer |

| 5% Weight Loss Temp. (Td5) in N₂ | 500 - 550 °C | TGA | Measures onset of thermal decomposition |

Source: Data compiled from findings for various phthalonitrile systems. mdpi.comnih.govrsc.org

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques in thermal analysis, providing critical insights into the thermal stability and transitions of materials. kpi.ua For high-performance polymers like those derived from phthalonitriles, these methods are indispensable for evaluating their suitability in high-temperature applications. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, revealing its thermal stability and decomposition profile. kpi.ua Key parameters derived from TGA include the onset of decomposition, the temperature at which 5% or 10% weight loss occurs (T₅ and T₁₀, respectively), and the percentage of material remaining at high temperatures, known as the char yield. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. specificpolymers.com This technique is used to identify thermal transitions such as melting (Tₘ), crystallization (T꜀), and the glass transition (T₉). specificpolymers.comrsc.org For thermosetting resins like phthalonitriles, DSC is crucial for studying their curing behavior, characterized by exothermic peaks that correspond to polymerization reactions. nih.govresearchgate.net

Detailed Research Findings

While specific thermal analysis data for the monomer this compound is not extensively detailed in readily available literature, comprehensive studies on various other phthalonitrile derivatives and their resulting polymers highlight the exceptional thermal characteristics of this class of materials.

Thermogravimetric Analysis (TGA)

Research consistently demonstrates the outstanding thermal and thermo-oxidative stability of cured phthalonitrile resins. The polymerization of phthalonitrile monomers through their terminal cyano groups results in a densely cross-linked network, often comprising stable phthalocyanine and triazine rings, which contributes to their high thermal resistance. mdpi.comrsc.org

TGA studies on various phthalonitrile polymers show that the temperature for 5% weight loss (T₅) in a nitrogen atmosphere frequently surpasses 400°C and can even exceed 500°C, depending on the specific monomer structure and curing conditions. researchgate.netrsc.org For instance, a novel phthalonitrile monomer, 3-(2-aminophenoxy)-phthalonitrile (3-APN), when cured at 360°C, produces a polymer with a T₅ of 518°C. rsc.org Similarly, diamine-functional bisphthalonitriles (PN-p) have shown T₅ values as high as 498°C. researchgate.net

The char yield, or the residual mass at 800°C in an inert atmosphere, is another critical indicator of thermal stability. Phthalonitrile polymers are known for their remarkably high char yields, often in the range of 70-80%. researchgate.netrsc.orgexpresspolymlett.com A bisphthalonitrile containing a benzoxazine (B1645224) moiety (BPNBZ) exhibited a char yield of 73.65% at 800°C in nitrogen. expresspolymlett.com These high char yields signify the formation of a robust, carbonaceous structure that resists further decomposition at extreme temperatures.

TGA Data for Various Cured Phthalonitrile Polymers in Nitrogen

| Polymer System | T₅ (°C) | T₁₀ (°C) | Char Yield at 800°C (%) | Reference |

|---|---|---|---|---|

| Poly(BPNBZ) | 437.5 | 504.6 | 73.7 | expresspolymlett.com |

| Poly(3-APN) (cured at 360°C) | 518 | - | 77.0 | rsc.org |

| Poly(PN-m) (cured at 375°C) | 497 | 559 | 78.8 | researchgate.net |

| Poly(PN-p) (cured at 375°C) | 498 | 562 | 79.1 | researchgate.net |

Differential Scanning Calorimetry (DSC)

DSC is instrumental in characterizing the entire life cycle of a phthalonitrile resin, from its initial monomeric state through its curing process to the final solid polymer. A typical DSC thermogram of a phthalonitrile monomer shows a distinct endothermic peak corresponding to its melting point (Tₘ). nih.govscut.edu.cn For example, biphenyl (B1667301) phthalonitrile (BPh) monomer exhibits a sharp melting endotherm around 237°C. nih.gov The introduction of flexible moieties, such as allyl groups, can significantly lower the melting point, thereby improving processability. scut.edu.cn

Following the melting endotherm, an exothermic peak may appear at higher temperatures, which signifies the heat released during the polymerization (curing) of the nitrile groups. mdpi.comscut.edu.cn The temperature range between the melting point and the onset of this exothermic reaction defines the processing window of the resin. rsc.org For a vinylpyridine-based phthalonitrile monomer, an outstanding processing window of about 146°C was observed. rsc.org

Once the resin is fully cured, DSC analysis reveals different thermal characteristics. The melting endotherm of the monomer disappears, and a glass transition temperature (T₉) can be identified. kpi.ua The T₉ is a critical property of the cured polymer, indicating the temperature at which it transitions from a rigid, glassy state to a more rubbery state. Phthalonitrile polymers are renowned for their very high T₉ values, which are often difficult to detect and can exceed 400°C, confirming their ability to maintain structural integrity at elevated temperatures. researchgate.netrsc.org

DSC Data for Phthalonitrile Monomers and Polymers

| Compound | Transition | Temperature (°C) | Reference |

|---|---|---|---|

| Biphenyl Phthalonitrile (BPh) Monomer | Melting Point (Tₘ) | ~237 | nih.gov |

| Imide-containing Phthalonitrile Monomer (Amorphous) | Glass Transition (T₉) | ~125 | kpi.ua |

| Allyl-containing Phthalonitrile (AlPN) Monomer | Melting Point (Tₘ) | 61 | scut.edu.cn |

| Cured Vinylpyridine-based Phthalonitrile Polymer (BCSP) | Glass Transition (T₉) | >400 | rsc.org |

| Cured Diamine-functional Phthalonitrile (PN-p) | Glass Transition (T₉) | >400 | researchgate.net |

Academic Applications and Research Areas of 4 Ethylphthalonitrile Derived Materials

Phthalocyanine-Based Materials in Advanced Technologies

Phthalocyanines derived from 4-ethylphthalonitrile are a class of synthetic aromatic macrocyclic compounds that are investigated for their unique electronic and optical properties. researchgate.net The ability to tune these properties by modifying the peripheral substituents, such as with ethyl groups, makes them candidates for various high-technology applications. researchgate.net

Role in Electronic Materials and Devices

Research has demonstrated the application of phthalocyanines synthesized from this compound in electronic devices, specifically in organic light-emitting diodes (OLEDs). In this context, they are often used as an anode buffer layer to improve device performance.

A notable example is the synthesis of an aluminum(III) phthalocyanine (B1677752), referred to as AlMePc, which begins with this compound. rsc.org This compound was synthesized and then tested as an anode buffer layer in OLEDs. rsc.org Similarly, an unsymmetrical tetra-n-ethyl-substituted copper(II) phthalocyanine (CuEtPc) has been prepared through a synthetic route that involves this compound as an intermediate. rsc.org This copper phthalocyanine was also evaluated for its role as an anode buffer layer to enhance the lifetime of OLEDs. rsc.org The synthesis for these phthalocyanines involves the cyclotetramerization of the phthalonitrile (B49051) precursor in the presence of a metal salt. rsc.org

The introduction of ethyl groups can enhance the solubility of the phthalocyanine complex, allowing for solution-based processing techniques like spin-coating, which is a cost-effective method for fabricating thin films for electronic devices. rsc.orgrsc.org

Table 1: Synthesis and Characterization of Phthalocyanines Derived from this compound Precursors

| Compound Name | Precursor | Metal Center | Synthesis Method | Characterization Data | Application | Source |

|---|

Application in Liquid Crystal Displays (LCDs)

While phthalocyanines, in general, have been considered for use as blue and green colorants in Liquid Crystal Displays (LCDs), the specific use of materials derived directly from this compound in this application is not prominently featured in the reviewed scientific literature. mdpi.comwikipedia.org The development of liquid crystal materials typically involves different classes of organic compounds, such as those based on cyanobiphenyl. wikipedia.org

Investigation as Photosensitizers in Solar Energy Conversion Systems

Phthalocyanine derivatives are widely studied as photosensitizers in dye-sensitized solar cells (DSSCs) due to their strong absorption in the visible and near-infrared regions of the solar spectrum. mdpi.comnih.govfrontiersin.org The function of the photosensitizer is to absorb light and inject an electron into the semiconductor's conduction band, initiating the process of converting solar energy into electrical energy. nih.gov However, specific research detailing the synthesis and performance of photosensitizers derived explicitly from this compound for solar energy conversion systems was not identified in the surveyed literature.

Optoelectronic Applications of Coordination Complexes

Coordination complexes are central to the field of optoelectronics, finding use in applications ranging from OLEDs to sensors. rsc.orgrsc.org These materials' optical and electronic properties arise from the interaction between a central metal ion and surrounding organic ligands. rsc.org

The phthalocyanine molecules derived from this compound, such as AlMePc and CuEtPc, are themselves coordination complexes. rsc.orgrsc.orgwikipedia.org Their application as anode buffer layers in OLEDs is a direct example of their use in optoelectronics. rsc.orgrsc.org In this role, the electronic properties of the phthalocyanine coordination complex, influenced by the central metal (Al or Cu) and the peripheral ethyl groups, facilitate more efficient injection of charge carriers (holes) from the anode into the organic layers of the device, thereby improving the OLED's performance and longevity. rsc.orgrsc.org The ability to design and synthesize metal-organic complexes with tailored structures and properties is a key area of research for developing new optoelectronic devices. rsc.org

Research into Tunable Optical Features and Electrochromic Properties

Electrochromic materials can change their optical properties, such as color, in a reversible manner when a voltage is applied. mdpi.comnih.gov This behavior is being researched for applications like smart windows and low-power displays. The photophysical and electrochemical properties of phthalocyanines can be tuned by adding different substituent groups to the macrocycle. researchgate.net While there is extensive research on electrochromism in various phthalocyanine derivatives, studies focusing specifically on the tunable optical and electrochromic properties of materials synthesized from this compound are not detailed in the available research.

Coordination Polymers and Metal-Organic Frameworks (MOFs) Research

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic bridging ligands to form one-, two-, or three-dimensional structures. mdpi.comlupinepublishers.com These materials are of great interest for applications in gas storage, separation, and catalysis due to their often porous and highly ordered nature. encyclopedia.pub The organic ligand plays a crucial role in determining the final structure and properties of the CP or MOF. rsc.org While a vast number of organic molecules have been used as linkers, the use of this compound as a primary building block for the direct synthesis of CPs and MOFs is not a widely reported area of research in the reviewed literature. Typically, phthalonitriles are used to first form the larger phthalocyanine macrocycle, which could then potentially act as a ligand, but specific examples originating from this compound are not found.

Exploration as Adsorbents for Heavy Metal Removal and Gas Capture

The environmental persistence and toxicity of heavy metals necessitate the development of effective remediation technologies. Materials derived from phthalonitriles, such as polymeric structures and macrocyclic compounds like phthalocyanines, are being investigated for their potential as adsorbents. Chelating polymers containing nitrogen, sulfur, and oxygen donor atoms can form coordinate bonds with toxic heavy metals. scielo.org.mx Polysaccharide-based biopolymer hydrogels are also recognized for their efficiency in adsorbing heavy metal ions from contaminated water. nih.gov Porous polymers synthesized from precursors like β-cyclodextrin and chitosan (B1678972) have demonstrated the ability to remove heavy metal ions such as Pb(II), Cu(II), and Cd(II) with fast uptake kinetics. nih.govresearchgate.net The adsorption mechanism for these materials often involves chemisorption, where functional groups on the polymer surface interact with metal ions. researchgate.netmdpi.com For instance, the binding capacity of polymer ligands derived from jute fiber for Cu(II) was found to be as high as 352 mg/g at pH 6. mdpi.com

In the realm of gas capture and sensing, phthalocyanine-based materials are of significant interest due to their unique electronic properties and ability to form stable, non-covalent interfaces with other materials. nih.gov Metal-decorated phthalocyanine (MePc) monolayers have been studied as potential gas sensing materials for toxic gases like phosgene (B1210022) (COCl₂). acs.orgnih.govresearchgate.net First-principles calculations show that while pristine phthalocyanine exhibits weak physical adsorption, doping with metals like gallium and ruthenium can change the mechanism to chemisorption, significantly enhancing capture ability. acs.orgresearchgate.net Phthalocyanine-based sensor arrays have demonstrated high sensitivity for detecting toxic gases such as NO₂, NH₃, and H₂S at parts-per-billion (ppb) levels at room temperature. rsc.org The interaction between the central metal atom of the phthalocyanine and the target gas molecule is crucial for the sensing performance. nih.govrsc.org

Catalysis and Electrocatalysis Research

Precursors for Catalytically Active Phthalocyanines

This compound serves as a crucial building block for the synthesis of phthalocyanines (Pcs), a class of compounds with significant catalytic applications. The cyclotetramerization of phthalonitrile derivatives is a common method to produce the phthalocyanine macrocycle. nih.govlew.ro This process involves the reaction of four phthalonitrile units, often in the presence of a metal salt, to form a metallophthalocyanine (MPc). The ethyl group on the periphery of the this compound precursor enhances the solubility of the resulting phthalocyanine in organic solvents, which is advantageous for homogeneous catalysis. The synthesis often begins with a precursor like 4-nitrophthalonitrile (B195368), which is reacted with various compounds to create new phthalonitrile derivatives that are then used to form the final phthalocyanine structure. ekb.egekb.egaphrc.org The resulting phthalocyanine complexes, featuring a central metal ion such as iron, cobalt, or copper, are known to be catalytically active in various chemical transformations.

Investigation of Catalytic Activity of Metal Complexes

Metal complexes derived from phthalonitriles, particularly metallophthalocyanines, are a major focus of catalysis research. These complexes are investigated for their ability to catalyze a range of reactions, including electrochemical processes. The electrocatalytic properties of porphyrins and phthalocyanines are subjects of intensive research for applications such as the four-electron reduction of oxygen to water. Phthalocyanine-based catalysts are often considered more stable than their porphyrin counterparts.

The catalytic activity is highly dependent on the central metal ion and the peripheral substituents on the phthalocyanine ring. For instance, μ-nitrido diiron phthalocyanines have been applied in catalytic aromatic oxidation. The electronic properties of these complexes can be fine-tuned by modifying the substituents, which in turn influences their catalytic performance. Research has demonstrated that electrodes modified with transition metal complexes can significantly decrease the redox overpotential in electrochemical reactions, with the catalytic activity being enhanced by the electronic interactions between the metal and the chelating ligand.

Biological and Bioelectronic Research Potential of Derived Compounds

Investigation of Antimicrobial Activities of Phthalonitrile Derivatives

The rise of multidrug-resistant pathogens has spurred research into new antimicrobial agents. Phthalonitrile and its derivatives, especially phthalocyanines, are being explored for their antimicrobial properties, often in the context of antimicrobial photodynamic therapy (aPDT). wiley.comnih.govku.ac.ke In aPDT, a photosensitizer (like a phthalocyanine derivative) is activated by light of a specific wavelength, leading to the generation of reactive oxygen species (ROS) that are toxic to microbial cells. wiley.comku.ac.ke

The effectiveness of these compounds is influenced by several structural factors. Cationic charges on the phthalocyanine molecule can enhance its binding to the negatively charged bacterial cell surface, improving its antimicrobial efficacy. wiley.com It has been observed that Gram-positive bacteria are generally more susceptible to phthalocyanines than Gram-negative bacteria, whose outer lipopolysaccharide layer can act as a barrier. wiley.comku.ac.ke However, appropriately designed phthalocyanines have shown activity against both types. For example, a series of polyhalo isophthalonitrile derivatives were evaluated for their antimicrobial activity, with some compounds showing potent inhibition of Staphylococcus aureus and Candida albicans. nih.gov

Below is a table summarizing the antimicrobial activity of selected phthalonitrile and phthalocyanine derivatives against various microorganisms.

| Compound/Derivative | Microorganism | Activity/Measurement | Source |

| Amphiphilic sulphonated zinc Pc (Pc3) | Staphylococcus aureus | Significant decrease in viable counts | researchgate.net |

| Amphiphilic sulphonated zinc Pc (Pc3) | Escherichia coli | Significant decrease in viable counts | researchgate.net |

| Amphiphilic sulphonated zinc Pc (Pc3) | Candida albicans | Significant decrease in viable counts | researchgate.net |

| Cationic hydroxyaluminum Pc (Pc7) | Staphylococcus aureus | Significant decrease in viable counts | researchgate.net |

| Cationic hydroxyaluminum Pc (Pc7) | Escherichia coli | Significant decrease in viable counts | researchgate.net |

| Cationic hydroxyaluminum Pc (Pc7) | Candida albicans | Significant decrease in viable counts | researchgate.net |

| 4-(benzylamino)-5-chloro-2,6-difluoro isophthalonitrile (3j) | Staphylococcus aureus | MIC = 0.5 µg/mL | nih.gov |

| 4-(benzylamino)-5-chloro-2,6-difluoro isophthalonitrile (3j) | Bacillus cereus | MIC = 0.4 µg/mL | nih.gov |

| 4-(benzylamino)-5-chloro-2,6-difluoro isophthalonitrile (3j) | Candida albicans | MIC = 0.5 µg/mL | nih.gov |

| Triazole bridged benzimidazole (B57391) phthalocyanine (ZnPc derivative 7b) | Bacillus subtilis | MIC = 31.25 µg/mL | lew.ro |

Exploration of Antioxidant Properties

Oxidative stress is implicated in numerous diseases, driving the search for effective antioxidant compounds. Phthalocyanines and their phthalonitrile precursors have been evaluated for their antioxidant capabilities through various in vitro assays. nih.govcore.ac.uk These assays often measure the ability of a compound to scavenge free radicals or chelate pro-oxidant metal ions.

Studies have shown that metallophthalocyanines (MPcs) possess significant antioxidant activity. nih.govcore.ac.uk In one study, the ability of five different phthalocyanines to protect against induced lipid peroxidation was evaluated, with the order of efficiency being: manganese-Pc > copper-Pc > iron-Pc > zinc-Pc > metal-free Pc. nih.govcore.ac.uk Other research has employed methods like the DPPH (α,α-diphenyl-β-picrylhydrazyl) radical scavenging assay, ferrous ion chelating tests, and reducing power assays to quantify antioxidant potential. tubitak.gov.trtubitak.gov.tr Phthalonitrile derivatives bearing chalcone (B49325) moieties have also been synthesized and studied for their antioxidant activity, with results indicating that substituents on the aromatic rings significantly influence their effectiveness. researchgate.netdergipark.org.trdergipark.org.tr